1-Butoxy-4-chloro-2,5-difluorobenzene
Description
1-Butoxy-4-chloro-2,5-difluorobenzene (C₁₀H₁₁ClF₂O) is a halogenated aromatic ether characterized by a benzene ring substituted with a butoxy group (-OC₄H₉) at position 1, a chlorine atom at position 4, and fluorine atoms at positions 2 and 5. The combination of electron-withdrawing groups (EWGs: Cl, F) and the electron-donating ether moiety creates a unique electronic profile, influencing its physicochemical properties and reactivity. Such compounds are often investigated for applications in organic synthesis, materials science, and energy storage due to their tunable redox behavior and stability .
This compound’s molecular weight (220.45 g/mol) and steric bulk distinguish it from simpler halogenated benzenes, suggesting distinct thermodynamic and kinetic properties.
Properties
IUPAC Name |
1-butoxy-4-chloro-2,5-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF2O/c1-2-3-4-14-10-6-8(12)7(11)5-9(10)13/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIYYAVHBZIPOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701275308 | |
| Record name | Benzene, 1-butoxy-4-chloro-2,5-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1881288-09-0 | |
| Record name | Benzene, 1-butoxy-4-chloro-2,5-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1881288-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-butoxy-4-chloro-2,5-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butoxy-4-chloro-2,5-difluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1-chloro-2,5-difluorobenzene with butanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and controlled reaction environments can further enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
1-Butoxy-4-chloro-2,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the butoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various butoxy derivatives, while oxidation can produce corresponding carboxylic acids .
Scientific Research Applications
1-Butoxy-4-chloro-2,5-difluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-butoxy-4-chloro-2,5-difluorobenzene involves its interaction with specific molecular targets. The butoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chloro and difluoro groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include halogenated benzene derivatives with variations in substituent type, position, and functional groups. Below is a comparative analysis:
Substituent Effects on Electronic Properties
- Halogen vs. Ether Groups: The butoxy group in this compound donates electrons via resonance, partially counteracting the EWGs (Cl, F). In contrast, Li₂-DF-PDCA and Li₂-DF-PDFSA feature stronger EWGs (cyanamide, triflimide), resulting in higher redox potentials suitable for high-voltage battery applications .
- Bromine vs. Chlorine : Replacing Cl with Br (as in 1-bromo-3,5-difluorobenzene) increases molecular weight (192.98 vs. 220.45 g/mol) and density (1.686 g/cm³) but reduces steric hindrance, favoring reactivity in cross-coupling reactions .
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